1-Tetrahydrofurfuryl-piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(oxolan-2-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-9(12-7-1)8-11-5-3-10-4-6-11/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBPGHNDWVURBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371955 | |

| Record name | 1-Tetrahydrofurfuryl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82500-35-4 | |

| Record name | 1-Tetrahydrofurfuryl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Tetrahydro-2-furylmethyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Tetrahydro-2-furylmethyl)piperazine chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(Tetrahydro-2-furylmethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Chemistry

1-(Tetrahydro-2-furylmethyl)piperazine is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its molecular architecture, which uniquely combines a flexible piperazine ring with a stable tetrahydrofuran (THF) moiety, makes it a valuable and versatile building block. The piperazine nucleus is recognized as a "privileged structure" in drug discovery, appearing in a multitude of approved therapeutic agents due to its favorable pharmacokinetic properties and ability to engage with various biological targets.[1][2] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and analytical characteristics of 1-(Tetrahydro-2-furylmethyl)piperazine, offering field-proven insights for its application in research and development.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a compound is the bedrock of its effective application. 1-(Tetrahydro-2-furylmethyl)piperazine is identified by several key descriptors and exhibits distinct physical characteristics.

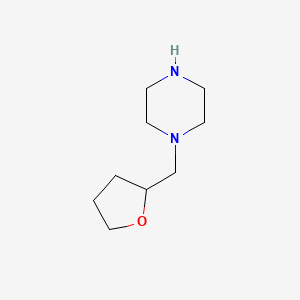

Chemical Structure

The molecule consists of a piperazine ring N-substituted with a methyl group which is, in turn, attached to the 2-position of a tetrahydrofuran ring.

Sources

Physicochemical characteristics of 1-Tetrahydrofurfuryl-piperazine

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Tetrahydrofurfuryl-piperazine

Introduction

This compound (CAS No. 82500-35-4) is a heterocyclic organic compound featuring a piperazine ring N-substituted with a tetrahydrofurfuryl group.[1] This unique structural combination imparts specific physicochemical properties that are of significant interest in medicinal chemistry and drug development. The piperazine moiety is a common scaffold in many marketed drugs due to its favorable pharmacokinetic profile and ability to engage with various biological targets. The tetrahydrofurfuryl group, a saturated five-membered oxygen-containing heterocycle, can influence solubility, metabolic stability, and receptor binding interactions.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. It is intended for researchers, scientists, and drug development professionals, offering both established data and field-proven methodologies for its analysis and characterization. The narrative emphasizes the causality behind experimental choices, ensuring a robust and reproducible understanding of this compound.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its structure and identity. This compound consists of a piperazine ring linked via a methylene bridge to the 2-position of a tetrahydrofuran ring.

Caption: Chemical structure of 1-(oxolan-2-ylmethyl)piperazine.

Table 1: Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 1-(oxolan-2-ylmethyl)piperazine | [1] |

| CAS Number | 82500-35-4 | [1] |

| Molecular Formula | C₉H₁₈N₂O | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| InChIKey | GKBPGHNDWVURBD-UHFFFAOYSA-N |[1] |

Spectroscopic Characterization

Spectroscopic analysis provides irrefutable evidence of a compound's structure and purity. The key techniques for this compound are Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for both the piperazine and tetrahydrofurfuryl moieties. The protons on the piperazine ring typically appear as broad multiplets in the 2.5-3.5 ppm range. The methylene bridge protons (N-CH₂-THF) would likely appear as a doublet of doublets, coupled to the adjacent chiral proton on the THF ring. The THF ring protons will resonate in the 1.5-4.0 ppm range, with the protons adjacent to the oxygen atom (O-CH₂) shifted further downfield.[2][3]

-

¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon environment. The four carbons of the piperazine ring will appear in the 45-55 ppm region. The five carbons of the tetrahydrofurfuryl group will be observed between approximately 25 and 75 ppm, with the carbon bonded to oxygen (O-CH₂) being the most deshielded.[1] The methylene bridge carbon will also have a characteristic shift.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. Key expected absorptions include:

-

C-H Stretching: Aliphatic C-H stretching vibrations from the methylene groups of both rings will be observed in the 2800-3000 cm⁻¹ region.[4]

-

N-H Stretching: A secondary amine N-H stretch from the piperazine ring should appear as a moderate peak around 3300 cm⁻¹.

-

C-O Stretching: A strong C-O-C ether stretch from the tetrahydrofuran ring is expected around 1050-1150 cm⁻¹.

-

C-N Stretching: Aliphatic C-N stretching vibrations will be present in the 1000-1200 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides information about the molecule's fragmentation pattern, further confirming its identity.

-

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.[5]

-

Expected Data: In electron ionization (EI) mode, the molecular ion peak (M⁺) should be observed at m/z 170.[6] Characteristic fragment ions would correspond to the loss of the tetrahydrofurfuryl group or fragmentation of the piperazine ring.

Caption: A typical workflow for the spectroscopic characterization of 1-THFP.

Core Physicochemical Properties

Understanding properties like boiling point, solubility, and acidity/basicity is critical for designing experimental conditions, formulating drug products, and predicting pharmacokinetic behavior.

Table 2: Physicochemical Properties of this compound

| Property | Value | Comments / Experimental Context |

|---|---|---|

| Physical Form | Viscous Liquid | Based on similar structures like 1-(Tetrahydro-2-furoyl)piperazine.[7] |

| Boiling Point | Data not available | Expected to be high (>200 °C at atm. pressure). Vacuum distillation is recommended for purification. |

| Solubility | Data not available | The parent piperazine is freely soluble in water.[8][9] The tetrahydrofurfuryl group adds lipophilicity, but the two nitrogen atoms should ensure appreciable aqueous solubility, especially at acidic pH. |

| pKa | Data not available | Piperazine has two pKa values of ~5.4 and ~9.7.[10] The N-substitution is expected to slightly lower these values. See Protocol 3.1 for determination. |

Experimental Protocol: Determination of pKa by Potentiometric Titration

Causality: The pKa values dictate the ionization state of the molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and receptor interactions. As this compound has two basic nitrogen atoms, two pKa values are expected. Potentiometric titration is a robust and direct method for their determination.[10]

Methodology:

-

Preparation: Accurately weigh ~50 mg of this compound and dissolve it in 50 mL of deionized, CO₂-free water.

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH electrode and a micro-burette.

-

Titration: Titrate the solution with a standardized 0.1 M HCl solution, adding the titrant in small increments (e.g., 0.05 mL).

-

Data Acquisition: Record the pH value after each addition, ensuring the reading stabilizes. Continue the titration well past the second equivalence point.

-

Analysis: Plot the pH versus the volume of HCl added. The two pKa values can be determined from the pH at the half-equivalence points. The first derivative of the plot (ΔpH/ΔV) will show two distinct peaks corresponding to the equivalence points.

Caption: Protonation equilibria of this compound.

Safety and Handling

Based on aggregated GHS data, this compound is classified as a hazardous substance.[1]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[11][12]

-

Handling: Avoid breathing vapors or mists. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12]

-

Analytical Methodologies

Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the gold standard for assessing the purity of volatile and semi-volatile organic compounds. It provides separation of the analyte from potential impurities and unequivocal identification based on mass-to-charge ratio. This protocol establishes a self-validating system for quality control.[5]

Methodology:

-

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.

-

Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

-

-

Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in methanol. Create a series of dilutions for linearity assessment if required.

-

Sample Preparation: Accurately weigh the sample and dissolve in methanol to a final concentration of approximately 0.5 mg/mL.[13]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (Split mode, e.g., 50:1)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.

-

-

MS Conditions (for identification):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Identify the peak for this compound by its retention time and mass spectrum.

-

Calculate the purity by area percent from the FID chromatogram, assuming all components have a similar response factor. For higher accuracy, use a reference standard for quantitative analysis.

-

Conclusion

This compound is a compound with significant potential, defined by the interplay between its piperazine and tetrahydrofurfuryl moieties. This guide has detailed its fundamental physicochemical characteristics, from structural identity and spectroscopic fingerprints to its safety profile and analytical assessment. The provided protocols offer robust, field-tested methods for researchers to reliably characterize this molecule, ensuring data integrity and facilitating its application in further scientific endeavors. A thorough understanding of these properties is the cornerstone of successful research and development in the chemical and pharmaceutical sciences.

References

- This compound SDS, 82500-35-4 Safety Data Sheets. ECHEMI. URL: https://www.echemi.com/products/82500-35-4.html

- 1-(Tetrahydro-2-furylmethyl)piperazine | C9H18N2O | CID 2737265. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2737265

- SAFETY DATA SHEET - 1-(Tetrahydrofurfuryl)piperazine. Thermo Fisher Scientific. URL: https://www.thermofisher.

- SAFETY DATA SHEET - 1-(Tetrahydro-2-furoyl)piperazine. Fisher Scientific. URL: https://www.fishersci.com/store/msds?partNumber=AC367160050&productDescription=1-%28TETRAHYDRO-2-FUROYL%29PIPERAZINE%2C+9&vendorId=VN00032119&countryCode=US&language=en

- 1-(Tetrahydro-2-furoyl)piperazine | C9H16N2O2 | CID 2734641. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2734641

- SAFETY DATA SHEET. Fisher Scientific. URL: https://www.fishersci.com/store/msds?partNumber=AC158910050&productDescription=TETRAHYDROFURAN+CERTIFIED+ACS&vendorId=VN00032119&countryCode=US&language=en

- 1-(tetrahydro-2-furylmethyl)piperazine (C9H18N2O). PubChemLite. URL: https://pubchemlite.com/compound/1-(tetrahydro-2-furylmethyl)piperazine_C9H18N2O_CID_2737265

- 1-(tetrahydro-2-furoyl)piperazine (C9H16N2O2). PubChemLite. URL: https://pubchemlite.com/compound/1-(tetrahydro-2-furoyl)piperazine_C9H16N2O2_CID_2734641

- 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- | C9H16N2O2 | CID 7168208. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/7168208

- Analytical Methods. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2012/ay/c2ay25595k

- 1-(Tetrahydro-2-furoyl)piperazine | 63074-07-7. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8243067.htm

- Piperazine | C4H10N2 | CID 4837. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Piperazine

- 1-(Tetrahydro-2-furoyl)-piperazine. LGC Standards. URL: https://www.lgcstandards.com/US/en/1-%5B%5B(2RS)-Tetrahydrofuran-2-yl%5Dcarbonyl%5Dpiperazine/p/TRC-T293475

- Piperazine. Wikipedia. URL: https://en.wikipedia.org/wiki/Piperazine

- A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. URL: https://www.researchgate.

- Piperazine. Solubility of Things. URL: https://solubilityofthings.

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. URL: https://www.jocpr.

- An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol. Benchchem. URL: https://www.benchchem.com/product/bcp231454/technical-guide

- Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Design%2C-synthesis-and-evaluation-of-new-methyl-as-G-Reddy-Reddy/8b0e8c78c566542d2a4a7538d38865675e4e2c0e

- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. URL: https://www.unodc.org/documents/scientific/Piperazines.pdf

- pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. URL: https://pubs.acs.org/doi/10.1021/je1011796

- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. URL: https://tera.chem.ut.ee/pka-in-non-aqueous-solvents/

- FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. ResearchGate. URL: https://www.researchgate.net/publication/6938920_FTIR_and_NMR_investigation_of_1-phenylpiperazine_a_combined_experimental_and_theoretical_study

- 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. URL: https://typeset.io/papers/1-4-chlorophenyl-piperazine-ft-ir-raman-nmr-and-theoretical-2v3x6y7z8q

- Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-a-series-of-based-Rafas-Ahmad/869c9b74051a8f09074092497645161041935e4d

- SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. Google Patents. URL: https://patents.google.

- Tetrahydrofurfuryl bromide(1192-30-9) 1H NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/SpectrumEN_1192-30-9_1HNMR.htm

- Tetrahydrofurfuryl alcohol(97-99-4) 1H NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/SpectrumEN_97-99-4_1HNMR.htm

- Assignment of NMR spectral data of diastereomeric tetrahydrofuranyl acetals directly from their mixture by spectral simulation. ResearchGate. URL: https://www.researchgate.

- Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/38084323/

Sources

- 1. 1-(Tetrahydro-2-furylmethyl)piperazine | C9H18N2O | CID 2737265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrahydrofurfuryl bromide(1192-30-9) 1H NMR spectrum [chemicalbook.com]

- 3. Tetrahydrofurfuryl alcohol(97-99-4) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. PubChemLite - 1-(tetrahydro-2-furylmethyl)piperazine (C9H18N2O) [pubchemlite.lcsb.uni.lu]

- 7. 1-(Tetrahydro-2-furoyl)piperazine | 63074-07-7 [chemicalbook.com]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. uregina.ca [uregina.ca]

- 11. echemi.com [echemi.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. jocpr.com [jocpr.com]

An In-depth Technical Guide to 1-Tetrahydrofurfuryl-piperazine (CAS: 82500-35-4)

This document provides a comprehensive technical overview of 1-Tetrahydrofurfuryl-piperazine, a heterocyclic compound of interest to researchers and professionals in chemical synthesis and drug discovery. This guide delves into its chemical identity, physicochemical properties, safety considerations, and potential utility, while also addressing the current landscape of its synthesis and application.

Introduction and Chemical Identity

This compound, identified by the CAS number 82500-35-4, is a disubstituted piperazine derivative. Its structure uniquely combines a saturated piperazine ring with a tetrahydrofurfuryl group. The piperazine moiety is a well-known pharmacophore present in numerous approved drugs, valued for its ability to improve aqueous solubility and its versatile binding capabilities.[1][2] The tetrahydrofuran (THF) ring, a common cyclic ether, can influence the molecule's lipophilicity and hydrogen bonding potential.

The strategic combination of these two rings suggests that this compound could serve as a valuable building block or scaffold in medicinal chemistry and materials science. Its primary documented use is for industrial and scientific research purposes.[3][4]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Computed Properties

Understanding the fundamental properties of a chemical is critical for its application in research and development. The following table summarizes the key physicochemical and computed properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 82500-35-4 | [4][5][6][7][8][9] |

| Molecular Formula | C₉H₁₈N₂O | [4][5][6][7] |

| Molecular Weight | 170.25 g/mol | [6][7] |

| IUPAC Name | 1-(oxolan-2-ylmethyl)piperazine | [6] |

| Common Synonyms | 1-(Tetrahydro-2-furylmethyl)piperazine, 2-(Piperazinomethyl)tetrahydrofuran | [3][6][7] |

| Appearance | Liquid (information may vary by supplier) | [4] |

| Hydrogen Bond Donor Count | 1 | [6][9] |

| Hydrogen Bond Acceptor Count | 3 | [6][9] |

| Rotatable Bond Count | 2 | [6][9] |

| Topological Polar Surface Area | 24.5 Ų | [6] |

| Complexity | 135 | [9] |

Note: Some properties, particularly physical appearance, may vary between suppliers due to purity and storage conditions. The listed data should be used as a guideline and confirmed with lot-specific analysis.

Synthesis Pathway and Considerations

While specific, peer-reviewed synthetic protocols for this compound are not widely published, its structure suggests a straightforward synthesis via N-alkylation of piperazine. This is a common and well-established method for producing N-substituted piperazine derivatives.[2][10]

The most probable synthetic route involves the nucleophilic substitution reaction between piperazine and a suitable tetrahydrofurfuryl electrophile, such as tetrahydrofurfuryl chloride.

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical):

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (a molar excess, e.g., 2-3 equivalents) and a suitable solvent such as acetonitrile.

-

Addition of Base: Add an inorganic base, such as anhydrous potassium carbonate (K₂CO₃), to act as a scavenger for the hydrochloric acid byproduct.

-

Addition of Alkylating Agent: Slowly add tetrahydrofurfuryl chloride (1 equivalent) to the stirring suspension. The use of an excess of piperazine helps to minimize the formation of the N,N'-dialkylated byproduct.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining piperazine hydrochloride and excess piperazine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.

Causality Note: The use of excess piperazine is a key strategic choice. It leverages Le Châtelier's principle to drive the reaction towards the mono-substituted product and statistically reduces the probability of the desired product reacting further to form the undesired N,N'-disubstituted impurity.

Potential Applications and Research Directions

The piperazine scaffold is a cornerstone in medicinal chemistry, appearing in drugs across various therapeutic areas including oncology, psychiatry, and infectious diseases.[1] While specific biological activity for this compound is not extensively documented, its structure allows for several hypotheses regarding its potential applications:

-

Scaffold for Drug Discovery: It can serve as a starting material for creating more complex molecules. The secondary amine of the piperazine ring is available for further functionalization, such as acylation, sulfonylation, or another alkylation, enabling the synthesis of diverse chemical libraries for screening.

-

Neurological Research: A structurally related compound, 1-(Tetrahydro-2-furoyl)piperazine, is noted as an intermediate for pharmaceuticals targeting neurological disorders.[11] This suggests that derivatives of this compound could also be explored for activity on central nervous system (CNS) targets.

-

Anthelmintic Research: Piperazine itself has a long history of use as an anthelmintic agent, acting as a GABA receptor agonist in helminths, which leads to parasitic paralysis.[10][12] Novel derivatives are often synthesized to improve efficacy, broaden the spectrum of activity, or overcome resistance.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazards.[3][4][6]

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3][4][6]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[3][4][6]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory Tract Irritation (May cause respiratory irritation)[3][4][6]

Safety and Handling Workflow:

Caption: Recommended safety, handling, storage, and emergency procedures.

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[3][4]

-

In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of water.[3][4]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][4]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting.[3]

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.[3][4]

Conclusion and Future Outlook

This compound (CAS 82500-35-4) is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its structure, combining the pharmacologically privileged piperazine ring with a tetrahydrofurfuryl moiety, offers a versatile platform for the development of novel compounds. While its direct applications are currently limited to research, the established importance of piperazine derivatives in pharmaceuticals suggests that it is a compound worthy of further investigation.

Future research should focus on the development and publication of robust synthetic protocols, the exploration of its biological activity through systematic screening, and its utilization in the creation of new chemical entities for drug discovery and materials science.

References

- This compound SDS, 82500-35-4 Safety Data Sheets. ECHEMI. URL: https://www.echemi.com/sds/1-tetrahydrofurfuryl-piperazine-cas82500-35-4.html

- This compound. Oakwood Chemical. URL: https://www.oakwoodchemical.com/Products/1-Tetrahydrofurfuryl-piperazine-82500-35-4

- 1-(Tetrahydro-2-furylmethyl)piperazine | C9H18N2O | CID 2737265. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2737265

- 1-(Tetrahydro-2-furoyl)piperazine. Chem-Impex. URL: https://www.chemimpex.com/product/1-tetrahydro-2-furoylpiperazine

- SAFETY DATA SHEET - 1-(Tetrahydrofurfuryl)piperazine. Thermo Fisher Scientific. URL: https://www.thermofisher.com/sds?productName=H50711

- 1-(Tetrahydro-2-furylmethyl)piperazine | CAS 82500-35-4. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/1-tetrahydro-2-furylmethyl-piperazine-82500-35-4

- 1-(Tetrahydrofuran-2-ylmethyl)piperazine CAS NO.82500-35-4. LIDE PHARMACEUTICALS LIMITED. URL: https://www.lookchem.com/1-Tetrahydrofuran-2-ylmethyl-piperazine-cas-82500-35-4/

- 82500-35-4 | MFCD02093558 | this compound. A2B Chem. URL: https://www.a2bchem.com/product/82500-35-4

- CAS NO. 82500-35-4 | this compound. Arctom. URL: https://www.arctom.com/cas-82500-35-4.html

- AB151382 | CAS 82500-35-4. abcr Gute Chemie. URL: https://www.abcr.de/en/product/AB151382

- MOLEKULA Ltd. - Chemical Trading Company. ECHEMI. URL: https://www.echemi.com/company/molecula-ltd.html

- 1-(Tetrahydro-2-furoyl)piperazine 63074-07-7 wiki. Guidechem. URL: https://www.guidechem.com/wiki/1-tetrahydro-2-furoylpiperazine-63074-07-7.html

- 1-(Tetrahydro-2-furoyl)-piperazine. CymitQuimica. URL: https://www.cymitquimica.com/1-tetrahydro-2-furoyl-piperazine

- SAFETY DATA SHEET - 1-(Tetrahydro-2-furoyl)piperazine. Fisher Scientific. URL: https://www.fishersci.com/store/msds?partNumber=AC367160050&productDescription=1-%28TETRAHYDRO-2-FUROYL%29PIPERAZINE+5G&vendorId=VN00033897&countryCode=US&language=en

- SAFETY DATA SHEET - Piperazine. [URL: Not directly relevant to the specific compound, general piperazine safety]

- 1-(tetrahydro-2-furoyl)-piperazine AldrichCPR 63074-07-7. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/product/aldrich/cds007497

- 1-(tetrahydrofuran-2-ylcarbonyl)piperazine | Drug Information. PharmaCompass.com. URL: https://www.pharmacompass.com/pharma-intermedites/1-tetrahydrofuran-2-ylcarbonyl-piperazine-63074-07-7

- Some pharmacological properties of piperazine. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/4350849/

- Synthesis of piperazin‐1‐yl(tetrahydrofuran‐2‐yl)methanone (5a) using... ResearchGate. URL: https://www.researchgate.net/figure/Synthesis-of-piperazin-1-yl-tetrahydrofuran-2-yl-methanone-5a-using-tetrahydro-2-furoic_fig1_334567890

- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2021/dt/d0dt03569f

- Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017702/

- Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. URL: https://ijppr.humanjournals.com/wp-content/uploads/2023/09/1.pdf

- 1-(Tetrahydro-2-furoyl)piperazine synthesis. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/63074-07-7.htm

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454477/

- Piperazine. Wikipedia. URL: https://en.wikipedia.org/wiki/Piperazine

- 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/7168208

- US8569498B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof. Google Patents. URL: https://patents.google.

- CAS 63074-07-7: (Piperazin-1-yl)(tetrahydrofuran-2-yl)methanone. CymitQuimica. URL: https://www.cymitquimica.com/cas-63074-07-7

- 1-(Tetrahydro-2-furoyl)-piperazine. LGC Standards. URL: https://www.lgcstandards.com/US/en/1-%E2%80%8B%28Tetrahydro-%E2%80%8B2-%E2%80%8Bfuroyl%29%E2%80%8B-%E2%80%8Bpiperazine/p/TRC-T293475

- 1-(Tetrahydrofuran-2-ylmethyl)piperazine. Chem-Tools. [URL: Not a primary scientific source, commercial listing]

- Piperazine | C4H10N2 | CID 4837. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Piperazine

Sources

- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. This compound [oakwoodchemical.com]

- 6. 1-(Tetrahydro-2-furylmethyl)piperazine | C9H18N2O | CID 2737265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 1-(Tetrahydrofuran-2-ylmethyl)piperazine, CasNo.82500-35-4 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 9. a2bchem.com [a2bchem.com]

- 10. Piperazine - Wikipedia [en.wikipedia.org]

- 11. chemimpex.com [chemimpex.com]

- 12. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(Tetrahydro-2-furoyl)piperazine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(Tetrahydro-2-furoyl)piperazine, a key intermediate in the pharmaceutical industry. The document details two primary synthetic strategies: the direct amidation of tetrahydro-2-furoic acid with piperazine, and the acylation of piperazine using tetrahydro-2-furoyl chloride under Schotten-Baumann conditions. By delving into the underlying reaction mechanisms, experimental protocols, and purification techniques, this guide offers researchers, scientists, and drug development professionals the critical insights necessary for the efficient and scalable synthesis of this important building block. The comparative analysis of these methods, supported by quantitative data and visual workflows, aims to facilitate informed decisions in process development and optimization.

Introduction: The Strategic Importance of 1-(Tetrahydro-2-furoyl)piperazine in Medicinal Chemistry

1-(Tetrahydro-2-furoyl)piperazine (CAS No. 63074-07-7) is a heterocyclic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development.[1][2] Its molecular structure, which incorporates both a flexible piperazine ring and a polar tetrahydrofuran moiety, makes it a valuable scaffold for the synthesis of a variety of bioactive molecules.[2] This compound serves as a crucial intermediate in the manufacturing of several established and investigational drugs, including centrally acting muscle relaxants and potential neuroactive agents.[1] Notably, it is a recognized impurity and synthetic precursor for drugs such as Terazosin, an α1-adrenoceptor blocker used to treat hypertension and benign prostatic hyperplasia.

The synthesis of 1-(Tetrahydro-2-furoyl)piperazine presents a common yet critical challenge in organic synthesis: the selective mono-acylation of a symmetrical diamine. The piperazine ring possesses two secondary amine groups of similar reactivity, which can lead to the formation of the undesired 1,4-bis(tetrahydro-2-furoyl)piperazine byproduct.[3] Therefore, the choice of synthetic route and the precise control of reaction conditions are paramount to maximizing the yield and purity of the desired mono-substituted product. This guide will explore the two most prevalent and practical synthetic methodologies, providing a detailed analysis of their respective advantages and limitations.

Comparative Analysis of Primary Synthetic Routes

The synthesis of 1-(Tetrahydro-2-furoyl)piperazine is predominantly achieved through two distinct yet related approaches: the direct condensation of tetrahydro-2-furoic acid with piperazine, and the reaction of a more reactive acid derivative, tetrahydro-2-furoyl chloride, with piperazine. The choice between these routes often depends on factors such as the availability and cost of starting materials, desired scale of production, and sensitivity of the reaction to specific conditions.

| Parameter | Route A: Direct Amidation with HMDS | Route B: Acylation via Acyl Chloride (Schotten-Baumann) |

| Starting Materials | Tetrahydro-2-furoic acid, Piperazine | Tetrahydro-2-furoyl chloride, Piperazine |

| Key Reagent/Condition | Hexamethyldisilazane (HMDS), High Temperature | Aqueous base (e.g., NaOH), Biphasic system, Low Temperature |

| Reported Yield | ~93%[1][4] | Typically 60-80% (estimated based on similar reactions)[5] |

| Key Advantages | High yield, One-pot procedure | Milder reaction conditions, Avoids high temperatures |

| Key Disadvantages | High reaction temperature (110 °C) | Potential for hydrolysis of the acyl chloride, Requires careful pH control |

| Byproduct Profile | Hexamethisiloxane, Ammonium salts | 1,4-bis(tetrahydro-2-furoyl)piperazine, NaCl |

Synthetic Pathway I: Direct Amidation of Tetrahydro-2-furoic Acid

This route involves the direct condensation of tetrahydro-2-furoic acid with piperazine. Due to the inherent low reactivity of a carboxylic acid towards an amine, which typically forms a stable ammonium carboxylate salt, a coupling or activating agent is required to facilitate the formation of the amide bond.[6] Hexamethyldisilazane (HMDS) has proven to be a particularly effective reagent for this transformation, acting as a powerful dehydrating agent and in situ activator.[7]

Reaction Mechanism

The reaction proceeds through the activation of the carboxylic acid by HMDS. The proposed mechanism involves the formation of a more reactive silyl ester intermediate. This intermediate is then susceptible to nucleophilic attack by one of the secondary amines of piperazine to form the desired amide and trimethylsilanol as a byproduct. The use of a significant excess of piperazine is crucial to statistically favor the mono-acylation product over the di-acylated byproduct. The high temperature is necessary to drive the reaction to completion.

Caption: HMDS-mediated amidation workflow.

Experimental Protocol

Materials:

-

Tetrahydro-2-furoic acid (1.0 eq)

-

Piperazine (2.0 eq)

-

Hexamethyldisilazane (HMDS) (1.0 eq)

-

Chloroform

-

Saturated sodium bicarbonate solution

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add tetrahydro-2-furoic acid, piperazine, and HMDS.[1][4]

-

Heat the reaction mixture to 110 °C with vigorous stirring.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-8 hours.[1]

-

After completion, cool the reaction mixture to room temperature.

-

Dissolve the residue in chloroform and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with water.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

Synthetic Pathway II: Acylation via Tetrahydro-2-furoyl Chloride (Schotten-Baumann Reaction)

This classical method involves the acylation of piperazine with the more reactive tetrahydro-2-furoyl chloride. The reaction is typically performed under Schotten-Baumann conditions, which utilize a two-phase solvent system (an organic solvent and water) with a base to neutralize the hydrochloric acid generated during the reaction.[8][9] This neutralization step is critical as it prevents the protonation of the piperazine, which would render it non-nucleophilic, and drives the reaction to completion.

Preparation of Tetrahydro-2-furoyl Chloride

Tetrahydro-2-furoyl chloride is typically not commercially available and must be prepared from the corresponding carboxylic acid. This is readily achieved by reacting tetrahydro-2-furoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).

Procedure:

-

In a fume hood, charge a round-bottom flask with tetrahydro-2-furoic acid.

-

Slowly add an excess of thionyl chloride (e.g., 2 equivalents) at room temperature.

-

Add a catalytic amount of DMF.

-

Heat the mixture gently (e.g., to 60-70 °C) until the evolution of gas (HCl and SO₂) ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude tetrahydro-2-furoyl chloride, which can be used in the next step without further purification.

Reaction Mechanism

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by a nitrogen atom of the piperazine. A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion as a leaving group. The liberated HCl is immediately neutralized by the base in the aqueous phase. The use of a large excess of piperazine and the slow, controlled addition of the acyl chloride at low temperatures are key to maximizing the yield of the mono-acylated product.

Caption: Schotten-Baumann reaction workflow.

Experimental Protocol

Materials:

-

Piperazine (at least 3 equivalents)

-

Tetrahydro-2-furoyl chloride (1.0 eq)

-

Dichloromethane (or another suitable organic solvent)

-

10% Aqueous sodium hydroxide solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve a large excess of piperazine in a mixture of water and dichloromethane.

-

Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.

-

Dissolve tetrahydro-2-furoyl chloride in a small amount of dichloromethane.

-

Add the acyl chloride solution dropwise to the cold piperazine solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C. Simultaneously, add a 10% aqueous sodium hydroxide solution to maintain a slightly basic pH (e.g., pH 8-9).

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Purification and Characterization

The crude 1-(Tetrahydro-2-furoyl)piperazine obtained from either synthetic route typically exists as a colorless to pale yellow viscous liquid or a white to off-white solid.[1][2] Purification is essential to remove unreacted starting materials, particularly excess piperazine and the di-acylated byproduct.

-

Extraction and Washing: A standard aqueous workup, as described in the protocols, is effective at removing excess piperazine and inorganic salts.

-

Distillation: For liquid products, vacuum distillation can be an effective method for purification. The boiling point is reported as 125 °C at 0.2 mmHg.[2]

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed. A mobile phase consisting of a gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.[10]

-

Recrystallization: If the product is a solid, recrystallization can be a suitable purification method. Common solvent systems include ethanol, or mixtures of hexanes and ethyl acetate or hexanes and acetone.[11]

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be quantified by GC or HPLC analysis.

Safety Considerations

-

Piperazine: Corrosive and can cause skin burns and eye damage. It is also a respiratory sensitizer.

-

Tetrahydro-2-furoic Acid and Tetrahydro-2-furoyl Chloride: These are acidic and corrosive. The acyl chloride will react with moisture to produce HCl gas. All manipulations should be performed in a well-ventilated fume hood.

-

Hexamethyldisilazane (HMDS): Flammable and can cause skin and eye irritation.

-

Thionyl Chloride: Highly toxic and corrosive. Reacts violently with water to release toxic gases (HCl and SO₂). Must be handled with extreme care in a fume hood.

-

Solvents: Dichloromethane is a suspected carcinogen. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

The synthesis of 1-(Tetrahydro-2-furoyl)piperazine can be effectively achieved through two primary methods: direct amidation of the carboxylic acid using HMDS and acylation with the corresponding acyl chloride under Schotten-Baumann conditions. The HMDS route offers a high-yield, one-pot procedure but requires elevated temperatures. The Schotten-Baumann approach proceeds under milder conditions but necessitates the prior synthesis of the acyl chloride and careful control of pH to ensure optimal yields and minimize byproduct formation. The selection of the most appropriate synthetic strategy will be dictated by the specific requirements of the research or manufacturing campaign, including scale, cost, and available equipment. Both routes, when executed with careful control over stoichiometry and reaction conditions, provide reliable access to this valuable pharmaceutical intermediate.

References

- A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides. (2025). Benchchem.

- An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. (2025). Benchchem.

- A study of furoyl chloride. (n.d.). ThinkIR.

- 2-Furoyl chloride. (n.d.). In Wikipedia.

- Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles.

- Synthesis of 4-sulfo-2-furoyl chloride. (n.d.). PrepChem.com.

- Dual role of carboxylic acid additive: Mechanistic studies and implication for the asymmetric C−H amidation. (2025).

- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.

- Hexamethyldisilazane-Mediated Amidination of Sulfonamides and Amines with Formamides. (2022). Organic Chemistry Portal.

- Procedure. (2014). Organic Syntheses, 91, 221-232.

- 2-Furoyl chloride. (2024). ChemBK.

- 1-(Tetrahydro-2-furoyl)piperazine, 98% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Fisher Scientific.

- Synthesis of N-(2-Furoyl)piperazine. (n.d.). PrepChem.com.

- 1-(Tetrahydro-2-furoyl)piperazine. (n.d.). PubChem.

- 1-(Tetrahydro-2-furoyl)piperazine. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- Column Chromatography in Pharmaceutical Analysis. (2022). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.

- Chemistry Schotten Baumann Reaction. (n.d.).

- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2021). Molecules, 26(16), 4893.

- Schotten–Baumann reaction. (n.d.). In Wikipedia.

- Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts.

- is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). (2025). Organic Syntheses Procedure.

- Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (2022). Reaction Chemistry & Engineering, 7(1), 163-170.

- Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-(Tetrahydro-2-furoyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. Hexamethyldisilazane-Mediated Amidination of Sulfonamides and Amines with Formamides [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 10. rroij.com [rroij.com]

- 11. Reagents & Solvents [chem.rochester.edu]

An In-depth Technical Guide to 1-(Tetrahydrofuran-2-ylmethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Tetrahydrofuran-2-ylmethyl)piperazine (also known as 1-Tetrahydrofurfuryl-piperazine), a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its core physicochemical properties, outline a validated synthetic protocol, explore its structural characterization through spectroscopic analysis, and discuss its strategic applications. This document is intended to serve as a foundational resource for researchers aiming to incorporate this versatile scaffold into their discovery pipelines.

Core Molecular Identity and Physicochemical Properties

1-(Tetrahydrofuran-2-ylmethyl)piperazine is a disubstituted piperazine featuring a tetrahydrofurfuryl group attached to one of the nitrogen atoms. This unique combination of a saturated oxygen-containing heterocycle and the pharmacologically privileged piperazine ring imparts specific properties relevant to drug design, including potential modulation of solubility and metabolic stability.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₈N₂O | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| IUPAC Name | 1-(oxolan-2-ylmethyl)piperazine | [1] |

| CAS Number | 82500-35-4 | [1] |

| Boiling Point | 143-148 °C (at 3 mmHg) | [2] |

| Synonyms | This compound, 2-(Piperazinomethyl)tetrahydrofuran | [1] |

Synthesis and Mechanism: Reductive Amination

The most direct and industrially scalable method for the synthesis of 1-(Tetrahydrofuran-2-ylmethyl)piperazine is the reductive amination of tetrahydrofurfural with piperazine. This well-established C-N bond-forming reaction proceeds in a one-pot fashion, offering high efficiency and good functional group tolerance.[3][4][5][6]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of a nitrogen atom from piperazine on the carbonyl carbon of tetrahydrofurfural. This forms an unstable carbinolamine intermediate, which subsequently dehydrates to yield an iminium ion. The core of the methodology lies in the choice of a reducing agent that selectively reduces the C=N double bond of the iminium ion without significantly reducing the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mild nature and high selectivity for iminium ions over carbonyls.[5][7][8]

Experimental Protocol

The following protocol outlines a standard laboratory procedure for the synthesis.

Materials:

-

Piperazine

-

Tetrahydrofurfural

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve piperazine (a slight excess, e.g., 1.1 equivalents) in anhydrous 1,2-dichloroethane (DCE).

-

Aldehyde Addition: To the stirred solution, add tetrahydrofurfural (1.0 equivalent) dropwise at room temperature.

-

Imine Formation: Allow the mixture to stir at room temperature for approximately 30-60 minutes to facilitate the formation of the iminium ion intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (approx. 1.5 equivalents) portion-wise to the reaction mixture. The addition may be mildly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Sources

- 1. 1-(Tetrahydro-2-furylmethyl)piperazine | C9H18N2O | CID 2737265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. unavera.de [unavera.de]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Collection - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. sciencemadness.org [sciencemadness.org]

IUPAC name for 1-(oxolan-2-ylmethyl)piperazine

An In-Depth Technical Guide to 1-(Oxolan-2-ylmethyl)piperazine: A Versatile Scaffold for Modern Drug Discovery

Abstract

The six-membered nitrogenous heterocycle, piperazine, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable pharmacokinetic properties and engage with a multitude of biological targets.[1] When combined with other functionally significant moieties, such as the metabolically stable and polar tetrahydrofuran (oxolane) ring, it creates versatile building blocks for drug discovery. This guide provides a comprehensive technical overview of 1-(oxolan-2-ylmethyl)piperazine (CAS: 82500-35-4), a key intermediate for researchers, chemists, and drug development professionals. We will delve into its structural rationale, a robust synthetic methodology, analytical characterization, and its strategic application in the design of novel therapeutics.

Compound Profile and Physicochemical Properties

1-(Oxolan-2-ylmethyl)piperazine is a disubstituted piperazine derivative featuring a tetrahydrofuran ring linked to one of the piperazine nitrogens via a methylene bridge. This structure combines the rigidity and basicity of the piperazine core with the polarity and hydrogen bond accepting capability of the ether in the oxolane ring.

-

IUPAC Name: 1-(oxolan-2-ylmethyl)piperazine[2]

-

Synonyms: 1-(Tetrahydro-2-furylmethyl)piperazine, 1-Tetrahydrofurfuryl-piperazine[2]

-

CAS Number: 82500-35-4[2]

-

Molecular Formula: C₉H₁₈N₂O[2]

The key physicochemical properties, computed from authoritative databases, are summarized in the table below. These parameters are critical for predicting the compound's behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Weight | 170.25 g/mol | [2] |

| Exact Mass | 170.141913202 Da | [2] |

| XLogP3-AA | 0 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 24.5 Ų | [2] |

Strategic Rationale in Medicinal Chemistry

The utility of 1-(oxolan-2-ylmethyl)piperazine stems from the proven contributions of its constituent parts—the piperazine core and the oxolane moiety—to drug efficacy and developability.

-

The Piperazine Scaffold: Piperazine is one of the most frequently utilized heterocycles in biologically active compounds.[3] Its presence can enhance aqueous solubility and provide two key nitrogen atoms: one for linking to the core scaffold (as in the title compound) and a secondary amine that remains available for further modification or for engaging in crucial ionic interactions with biological targets like GPCRs or kinases.[1]

-

The Oxolane (Tetrahydrofuran) Moiety: The tetrahydrofuran ring is a polar, five-membered cyclic ether. It is often used as a bioisostere for more metabolically labile groups. Its oxygen atom can act as a hydrogen bond acceptor, improving target engagement and solubility without introducing significant toxicity.

The combination of these two rings in one molecule creates a versatile building block with a free secondary amine, providing a reactive handle for library synthesis and lead optimization.

Caption: Logical relationship of the structural components to applications.

Synthesis Methodology: Reductive Amination

One of the most efficient and clean methods for preparing N-alkyl amines is reductive amination.[3] This approach avoids the potential for over-alkylation that can occur with direct alkylation using alkyl halides, a common challenge when working with piperazine.[4] The following protocol outlines a representative synthesis of 1-(oxolan-2-ylmethyl)piperazine.

Experimental Protocol: Reductive Amination

Reaction: Piperazine + Tetrahydrofuran-2-carbaldehyde → 1-(Oxolan-2-ylmethyl)piperazine

-

Reagent Preparation: To a solution of piperazine (a significant excess is recommended, e.g., 5.0 equivalents) in a suitable solvent such as methanol or dichloromethane (DCM), add tetrahydrofuran-2-carbaldehyde (1.0 eq.).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. The reaction can be monitored by TLC or LC-MS.

-

Reduction: Cool the reaction mixture in an ice bath. Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (approx. 1.5 eq.), portion-wise to control any effervescence. Sodium cyanoborohydride (NaBH₃CN) is also a viable alternative.[1]

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor for the disappearance of the starting aldehyde by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane) to yield the pure 1-(oxolan-2-ylmethyl)piperazine.

Caption: Synthetic workflow for 1-(oxolan-2-ylmethyl)piperazine.

Analytical & Spectroscopic Characterization (Theoretical)

While experimental spectra for this specific intermediate are not widely published, a theoretical analysis based on its structure allows for the prediction of key characteristic signals essential for its identification.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the oxolane ring protons (CH₂ groups at C3, C4 and the CH at C2) between ~1.5-4.0 ppm. The methylene bridge protons (-CH₂-) connecting the two rings would likely appear as a doublet of doublets or a multiplet around 2.5-2.8 ppm. The piperazine ring protons would be visible as two distinct multiplets, corresponding to the four protons adjacent to the substituted nitrogen and the four protons adjacent to the secondary amine, typically in the 2.4-3.0 ppm range. The N-H proton would appear as a broad singlet that is exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum would show nine distinct signals. The five carbons of the oxolane ring, the bridging methylene carbon, and two signals for the piperazine carbons (due to the molecule's asymmetry).

-

IR Spectroscopy: Key vibrational bands would include C-H stretching (~2850-3000 cm⁻¹), a characteristic N-H stretch for the secondary amine (~3300 cm⁻¹), and a strong C-O-C ether stretch (~1050-1150 cm⁻¹).

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₉H₁₈N₂O. Predicted collision cross-section (CCS) values for different adducts can be used for identification in ion mobility-mass spectrometry.[5]

-

[M+H]⁺: 171.14918 m/z

-

[M+Na]⁺: 193.13112 m/z

-

Applications in Drug Discovery: A Gateway to Chemical Diversity

The primary value of 1-(oxolan-2-ylmethyl)piperazine is as a functionalized building block. The secondary amine is a nucleophilic site that can be readily elaborated through various chemical transformations, including:

-

Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amides.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling to attach aryl or heteroaryl rings.[3]

-

Further N-Alkylation: Reaction with additional alkyl halides.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

This reactivity allows for its use in combinatorial chemistry and fragment-based drug design to rapidly generate libraries of novel compounds for high-throughput screening.

Caption: Diversification potential of the core scaffold.

Safety and Handling

Based on aggregated data from suppliers, 1-(oxolan-2-ylmethyl)piperazine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is associated with the following GHS hazard statements:

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

Work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.

References

- PubChem. 1-(Tetrahydro-2-furylmethyl)piperazine. National Center for Biotechnology Information.

- Paterlini, V. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals.

- Pittelkow, T. & Christensen, J.B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate.

- PubChemLite. 1-(tetrahydro-2-furylmethyl)piperazine (C9H18N2O).

- Scribd. BOCSCI.

- ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.

- PubChem. 1-(Tetrahydro-2-furoyl)piperazine. National Center for Biotechnology Information.

- Jones, K. et al. (2011). Facile Access to Ring-Fused Aminals via Direct α-Amination of Secondary Amines with ortho-Aminobenzaldehydes. Synthesis of Vasicine, Deoxyvasicine, Deoxyvasicinone, Mackinazolinone and Ruteacarpine. PMC.

- Selishcheva, E. et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. National Institutes of Health.

- Bentley, M.D. et al. (1998). Reductive amination using poly(ethylene glycol) acetaldehyde hydrate generated in situ: applications to chitosan and lysozyme. PubMed.

Sources

- 1. Reductive amination using poly(ethylene glycol) acetaldehyde hydrate generated in situ: applications to chitosan and lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(Tetrahydro-2-furoyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - 1-(tetrahydro-2-furylmethyl)piperazine (C9H18N2O) [pubchemlite.lcsb.uni.lu]

A Spectroscopic Guide to 1-Tetrahydrofurfuryl-piperazine: Elucidating Molecular Structure

This technical guide provides a comprehensive analysis of the spectral data for 1-Tetrahydrofurfuryl-piperazine (CAS 82500-35-4), a key building block in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, providing a robust framework for the characterization of this and similar compounds.

Introduction

This compound is a bifunctional molecule incorporating a piperazine ring, a common pharmacophore, and a tetrahydrofurfuryl moiety. Its chemical structure, C₉H₁₈N₂O, and molecular weight of 170.25 g/mol , necessitate rigorous analytical confirmation.[1] Spectroscopic techniques provide a detailed "fingerprint" of the molecule, confirming the connectivity of atoms and the presence of key functional groups. This guide will systematically explore the expected spectral features of this compound and the experimental rationale behind their interpretation.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, a complete picture of the molecular connectivity can be assembled.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or deuterium oxide, D₂O). The choice of solvent is critical as its residual signal should not overlap with analyte signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Optimize spectral width to encompass all proton signals (typically 0-12 ppm).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

Use a wider spectral width (typically 0-220 ppm).

-

A greater number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Sources

Solubility profile of 1-Tetrahydrofurfuryl-piperazine

An In-Depth Technical Guide to the Solubility Profile of 1-Tetrahydrofurfuryl-piperazine

Introduction

This compound (C₉H₁₈N₂O, Molecular Weight: 170.25 g/mol ) is a heterocyclic compound featuring a piperazine ring substituted with a tetrahydrofurfuryl group.[1] As with any molecule of interest in the pharmaceutical and chemical sciences, a thorough understanding of its solubility profile is a cornerstone for its development and application. Solubility dictates bioavailability, impacts formulation strategies, determines viable administration routes, and influences purification processes. A poorly characterized solubility profile can lead to significant setbacks in research and development, including failed batches, inaccurate dosing, and misleading biological data.

This technical guide provides a comprehensive framework for characterizing the solubility profile of this compound. Recognizing that publicly available, specific solubility data for this compound is limited[2], this document is structured as an expert-led procedural guide. It outlines the predicted solubility behavior based on its chemical structure and details the requisite experimental protocols to generate a robust and reliable solubility profile. This approach ensures that researchers, scientists, and drug development professionals are equipped with both the theoretical grounding and the practical methodologies to thoroughly evaluate this compound.

Physicochemical Properties and Predicted Solubility Behavior

A molecule's structure is the primary determinant of its solubility. This compound incorporates two key functional moieties that govern its interaction with various solvents: the piperazine ring and the tetrahydrofurfuryl group.

-

Piperazine Ring: This is a six-membered ring containing two nitrogen atoms at opposite positions.[3] These nitrogen atoms are basic, with the parent piperazine molecule having pKa values of 9.73 and 5.33.[3] This capacity for protonation suggests that the aqueous solubility of this compound will be highly dependent on pH. In acidic to neutral conditions, the protonated piperazinium cation will form strong ion-dipole interactions with water, predicting enhanced solubility.

-

Tetrahydrofurfuryl Group: This moiety consists of a polar tetrahydrofuran (THF) ring, which is a cyclic ether. Ethers can act as hydrogen bond acceptors. This group is expected to contribute favorably to solubility in polar solvents, including water.

Based on this structural analysis, we can predict a general solubility profile, which must be confirmed experimentally.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | High, pH-dependent | The basic piperazine moiety will be protonated at physiological pH, enhancing solubility. The polar THF group also contributes. |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with both the piperazine nitrogens and the THF ether oxygen. |

| Polar Aprotic | DMSO, Acetonitrile | High to Moderate | Strong dipole-dipole interactions are possible. Acetonitrile may be less effective than DMSO. |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The molecule's overall polarity is too high for significant interaction with non-polar solvents. |

Experimental Framework for Comprehensive Solubility Profiling

A multi-faceted experimental approach is required to build a complete profile. This involves determining both thermodynamic and kinetic solubility and assessing the impact of pH and temperature.

Core Protocol: Analyte Quantification by Reverse-Phase HPLC (RP-HPLC)

Accurate quantification is the bedrock of any solubility study. An HPLC-UV method is a reliable and widely available technique for quantifying piperazine-containing compounds.[4][5]

Objective: To develop and validate a method for the accurate measurement of this compound concentration in solution.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient system is developed.

-

Initial Suggestion: Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Mobile Phase B: Acetonitrile (ACN). A starting gradient could be 95:5 (A:B) moving to 5:95 (A:B) over 10 minutes. The TFA serves as an ion-pairing agent to improve peak shape for the basic analyte.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.[5]

-

Detection Wavelength: Determined by scanning the UV absorbance of a standard solution from 200-400 nm. A wavelength of maximum absorbance, likely in the low UV range (e.g., 210-230 nm) due to the lack of a strong chromophore, should be selected.

-

Standard Curve Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water). Perform serial dilutions to create a series of standards (e.g., 1 µg/mL to 200 µg/mL).

-

Validation: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). The method should be validated for linearity (R² > 0.995), accuracy, and precision as per standard laboratory procedures.[5]

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination

This is the gold-standard "shake-flask" method, which measures the true equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., Water, pH 7.4 PBS, Ethanol). "Excess" means enough solid remains undissolved at the end of the experiment.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a minimum of 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid material to settle. To remove all undissolved solids, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sampling: Carefully collect an aliquot of the clear supernatant from each vial.

-

Dilution: Dilute the supernatant with the initial mobile phase of the HPLC method to bring the concentration within the linear range of the standard curve. A precise dilution factor is critical (e.g., 1:100 or 1:1000).

-

Quantification: Analyze the diluted samples using the validated RP-HPLC method described above.

-

Calculation: Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Protocol 2: pH-Solubility Profile Determination

For an ionizable compound like this compound, this profile is arguably the most critical piece of data for pharmaceutical development.

Objective: To quantify the aqueous solubility of the compound across a physiologically relevant pH range.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering the target pH range (e.g., pH 1.0, 2.0, 4.5, 6.8, 7.4, 9.0). Use buffers with appropriate buffering capacity for each pH.

-

Solubility Measurement: Perform the thermodynamic solubility protocol (Protocol 1) in each of the prepared buffers.

-

Data Visualization: Plot the measured solubility (on a log scale) against the pH of the buffer. The resulting curve will illustrate the impact of ionization on solubility.

Conclusion

By following the detailed protocols within this guide—establishing a robust analytical method, determining thermodynamic solubility in various media, and meticulously mapping the pH-solubility profile—researchers can generate the reliable and actionable data required for informed decision-making. This systematic approach mitigates risks in downstream applications, from chemical process design to pharmaceutical formulation, ensuring that the full potential of this compound can be explored with scientific integrity.

References

- PubChem. 1-(Tetrahydro-2-furylmethyl)piperazine.

- PubChem. Piperazine.

- PubChem. 1-(Tetrahydro-2-furoyl)piperazine.

- Analytical Methods. Gas chromatography-mass spectrometry method for the separation and identification of piperazines and their congeners in street samples of amphetamine type stimulants. Royal Society of Chemistry. [Link]